molecular formula C12H18O2 B042146 5-Benzyloxy-1-pentanol CAS No. 4541-15-5

5-Benzyloxy-1-pentanol

Cat. No. B042146
Key on ui cas rn: 4541-15-5
M. Wt: 194.27 g/mol
InChI Key: RZVDPWSEPVHOPU-UHFFFAOYSA-N
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Patent
US05081287

Procedure details

A stirred solution of 107.0 grams (1.0 mole) of 1,5-pentanediol, 30 ml (0.25 mole) of phenylmethyl bromide and 33.0 grams of 85% potassium hydroxide in 40 ml of xylenes was heated at 110° C. for 18 hours. After this time the reaction mixture was cooled and shaken with diethyl ether and water. The organic layer was washed in turn with water, aqueous 5% hydrochloric acid, water, and with an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was subjected to column chromatography on silica gel. Elution was accomplished using 0.5-50% diethyl ether in hexanes. The appropriate fractions were combined and concentrated under reduced pressure yielding 27.6 grams of 7-phenyl-6-oxaheptan-1-ol. The nmr spectrum was consistent with the proposed structure.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[C:8]1([CH2:14]Br)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[K+].C(OCC)C>O>[C:8]1([CH2:14][O:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:7])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
C(CCCCO)O
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CBr
Name
Quantity
33 g
Type
reactant
Smiles
[OH-].[K+]
Name
xylenes
Quantity
40 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled
WASH
Type
WASH
Details
The organic layer was washed in turn with water, aqueous 5% hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 27.6 g
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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